molecular formula C10H10ClN3 B1337705 3-[(4-chloro-1H-pyrazol-1-yl)methyl]aniline CAS No. 895930-04-8

3-[(4-chloro-1H-pyrazol-1-yl)methyl]aniline

Cat. No.: B1337705
CAS No.: 895930-04-8
M. Wt: 207.66 g/mol
InChI Key: XGPQLTNNMJBPOQ-UHFFFAOYSA-N
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Description

3-[(4-chloro-1H-pyrazol-1-yl)methyl]aniline is a chemical compound that features a pyrazole ring substituted with a chlorine atom and an aniline group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-chloro-1H-pyrazol-1-yl)methyl]aniline typically involves the reaction of 4-chloro-1H-pyrazole with benzylamine under specific conditions. One common method is the reductive amination of 4-chloro-1H-pyrazole-4-carbaldehyde with benzylamine using sodium borohydride (NaBH4) as a reducing agent . The reaction is carried out in methanol at room temperature, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve crystallization or chromatography techniques to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions

3-[(4-chloro-1H-pyrazol-1-yl)methyl]aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atom on the pyrazole ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of corresponding pyrazole carboxylic acids.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

3-[(4-chloro-1H-pyrazol-1-yl)methyl]aniline has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(4-chloro-1H-pyrazol-1-yl)methyl]aniline is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its chlorine substitution and aniline group make it a versatile intermediate for further chemical modifications and applications in various fields.

Properties

IUPAC Name

3-[(4-chloropyrazol-1-yl)methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3/c11-9-5-13-14(7-9)6-8-2-1-3-10(12)4-8/h1-5,7H,6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGPQLTNNMJBPOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)CN2C=C(C=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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